STO-609 acetate

Descripción general

Descripción

STO-609 acetate is a potent, competitive, selective, and cell-permeable inhibitor of CaM-KK (Calcium/Calmodulin-dependent protein kinase kinase). It has Ki values of 0.21 µM and 40 nM for CaM-KKα and CaM-KKβ respectively . It is also a potent, competitive AhR agonist with an EC50 of 43 nM .

Synthesis Analysis

While the exact synthesis process of STO-609 acetate is not detailed in the search results, it is mentioned that the product is synthetic .Molecular Structure Analysis

The molecular formula of STO-609 acetate is C21H14N2O5 . Its molecular weight is 374.35 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

STO-609 acetate is known to inhibit the activities of recombinant isoforms CaMKKα and CaMKKβ and also inhibits their autophosphorylation . It competes for the ATP-binding site .Physical And Chemical Properties Analysis

STO-609 acetate is a solid substance . It is soluble in DMSO to 10 mg/mL and in 0.1 M NaOH to 20 mg/mL . It is yellow in color .Aplicaciones Científicas De Investigación

Inhibition of CaM Kinase Kinase

STO-609 acetate is a selective, cell-permeable inhibitor of Ca2±calmodulin-dependent protein kinase kinase (CaM-KK). It competes for the ATP-binding site and shows selectivity over CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .

Research in Cell Biology

STO-609 acetate is used in cell biology research, particularly in the study of signal transduction and calcium signaling .

Inhibition of Phosphorylation in Chicken Sperm

Research has shown that STO-609 inhibits the phosphorylation of CaMKI and AMP-activated protein kinase (AMPK) in chicken sperm in the presence of extracellular calcium .

Reduction of Chicken Sperm Motility

In addition to inhibiting phosphorylation, STO-609 also reduces chicken sperm motility in a concentration-dependent manner .

Regulation of Food Intake in Mice

When administered intracerebroventricularly as a 20 μM solution at a continuous rate of 0.5 μL/hour, STO-609 decreases hypothalamic neuropeptide Y (Npy) and agouti-related protein (Agrp) expression and cumulative food intake in mice .

Impact on Ischemia in Mice

STO-609 increases cortical, striatal, and total infarct volume in a mouse model of focal transient cerebral ischemia induced by middle cerebral artery occlusion (MCAO) .

Mecanismo De Acción

Target of Action

STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of STO-609 acetate are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .

Mode of Action

STO-609 acetate competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .

Biochemical Pathways

STO-609 acetate affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, STO-609 acetate disrupts this cascade, affecting various cellular processes.

Pharmacokinetics

The pharmacokinetics of STO-609 acetate have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .

Result of Action

The inhibition of CaM-KK by STO-609 acetate has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .

Action Environment

The action of STO-609 acetate can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .

Direcciones Futuras

Propiedades

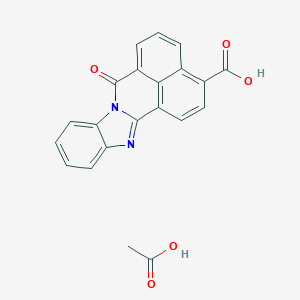

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

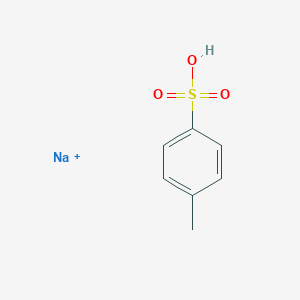

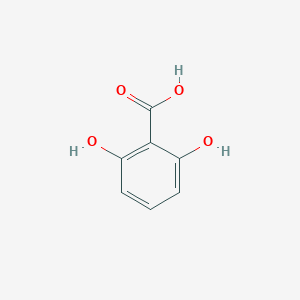

Product Name |

STO-609 acetate | |

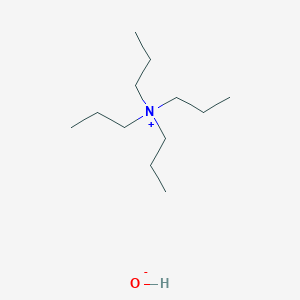

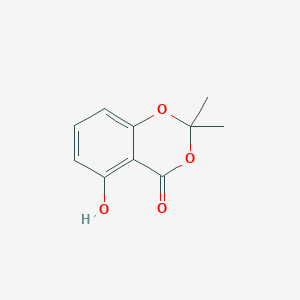

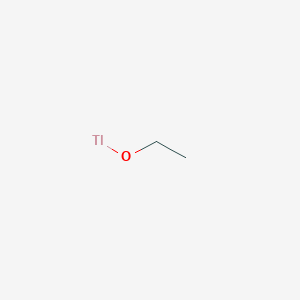

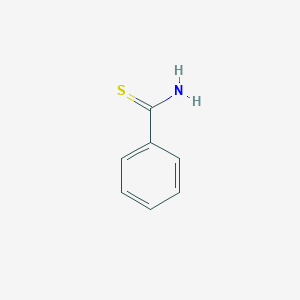

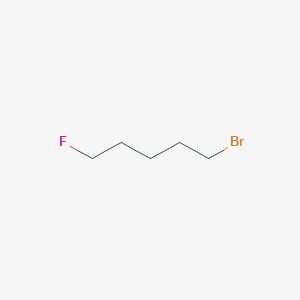

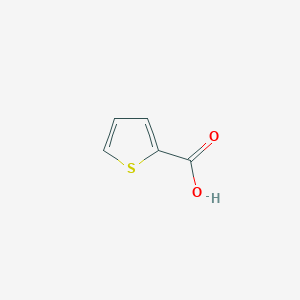

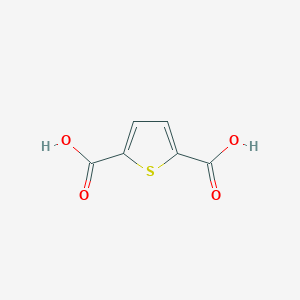

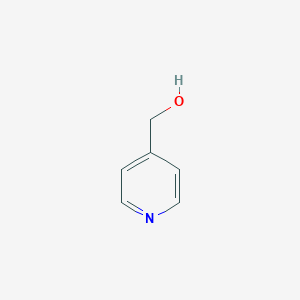

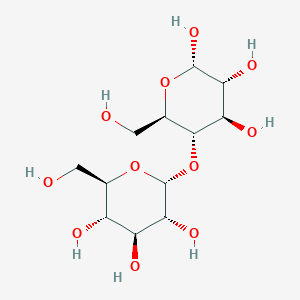

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.